Specific Scientific Field: This application falls under the field of Biocatalysis .
Summary of the Application: Triethylsilanol is used in the condensation of phenols and alcohols . This process is catalyzed by Silicatein-α (Silα), a hydrolytic enzyme derived from siliceous marine sponges . Silα is one of the few enzymes in nature capable of catalyzing the metathesis of silicon-oxygen bonds .
Methods of Application or Experimental Procedures: A series of condensation reactions with a variety of phenols and aliphatic alcohols were carried out . The enzyme’s tolerance to a range of solvents was tested . Silα had the highest level of substrate conversion in the non-polar solvents n-octane and toluene, although the inclusion of up to 20% of 1,4-dioxane was tolerated .
Results or Outcomes: Silα demonstrated a preference for phenols, though the conversions were relatively modest in most cases . In the two pairs of chiral alcohols that were investigated, it was found that the enzyme displayed a preference for the silylation of the S-enantiomers . These results suggest that Silα is a potential candidate for directed evolution towards future application as a robust and selective biocatalyst for organosiloxane chemistry .
Triethylsilanol is an organosilicon compound with the chemical formula . It consists of three ethyl groups attached to a silicon atom, along with a hydroxyl group. This compound appears as a colorless liquid and is known for its volatility and low viscosity. Triethylsilanol is structurally characterized by a tetrahedral geometry around the silicon atom, which is typical for silanol compounds. The presence of the hydroxyl group imparts weak acidic properties to triethylsilanol, with a pKa value reported around 11, making it less acidic than alcohols like tert-butanol (pKa 19) but comparable to orthosilicic acid .
Triethylsilanol exhibits biological activity similar to that of other silanols. Research indicates that it possesses antimicrobial properties, making it potentially useful in applications requiring biocidal effects. Its ability to interact with biological membranes could also suggest roles in drug delivery systems or as an additive in pharmaceutical formulations .
Triethylsilanol can be synthesized through several methods:
Triethylsilanol finds various applications across different fields:
Research on the interaction of triethylsilanol with other compounds has revealed its role in catalyzing reactions involving silanes and alcohols. For example, it has been shown to facilitate the conversion of trimethylmethoxysilane into disiloxanes under specific conditions. This interaction emphasizes its utility as a catalyst in silane chemistry and underscores its importance in developing new materials and chemical processes .
Several compounds share structural similarities with triethylsilanol. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
Trimethylsilanol | More volatile; used widely in organic synthesis | |
Trimethoxysilane | Reactivity with alcohols; forms siloxanes easily | |
Hexamethyldisiloxane | Used primarily as a silicone fluid; high viscosity | |
Phenyltriethoxysilane | Incorporates phenyl groups; enhances thermal stability |
Triethylsilanol's unique combination of properties—such as its moderate acidity, ability to form silyl ethers, and antimicrobial activity—distinguishes it from these similar compounds. Its applications in both industrial and biological contexts highlight its versatility within organosilicon chemistry.
Triethylsilanol is an organosilicon compound with the molecular formula C₆H₁₆OSi [1] [5]. The compound features a central silicon atom bonded to three ethyl groups and one hydroxyl group, giving it the systematic structural formula (C₂H₅)₃SiOH [1] [2]. The molecule belongs to the silanol family of compounds, characterized by the presence of a silicon-oxygen-hydrogen functional group attached to organic substituents [4].
The structural arrangement of triethylsilanol consists of a tetrahedral silicon center with silicon-carbon bonds connecting to three ethyl chains and one silicon-oxygen bond linking to the hydroxyl group [1]. The International Union of Pure and Applied Chemistry Standard InChI key for this compound is WVMSIBFANXCZKT-UHFFFAOYSA-N, providing a unique chemical identifier [5] [7]. The compound exhibits the typical characteristics of organosilanols, with the silicon atom adopting a tetrahedral geometry due to its four substituents [1] [4].
The molecular weight of triethylsilanol has been precisely determined as 132.2761 atomic mass units according to the National Institute of Standards and Technology WebBook [5] [25]. Commercial suppliers typically report this value as 132.28 grams per mole, representing standard rounding practices in chemical commerce [2] [3] [24].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₆OSi | [1] [2] [3] |
Molecular Weight | 132.2761 g/mol | [5] [25] |
CAS Registry Number | 597-52-4 | [1] [5] |
Physical State (20°C) | Liquid | [2] [3] |
Appearance | Colorless to pale yellow liquid | [2] [3] [43] |
Density (25°C) | 0.864 g/mL | [2] [3] [26] |
Refractive Index (n₂₀/D) | 1.433 | [2] [26] [42] |
The compound exists as a liquid under standard temperature and pressure conditions, presenting as a colorless to pale yellow transparent liquid [2] [3] [43]. The density of triethylsilanol at 25 degrees Celsius is consistently reported as 0.864 grams per milliliter across multiple commercial sources [2] [3] [26]. The refractive index, measured at 20 degrees Celsius using the sodium D line, is established as 1.433 [2] [26] [42].
Comprehensive theoretical studies have been conducted on the molecular conformations of triethylsilanol using density functional theory calculations [9] [12]. These investigations employed the Boltzmann distribution law to analyze the conformational diversity of the molecule and its preferred spatial arrangements [9] [12]. The conformational analysis reveals that triethylsilanol exhibits multiple stable conformations due to the rotational freedom around the silicon-carbon and carbon-carbon bonds within the ethyl groups [9].
Computational studies using density functional theory methods, specifically the B3LYP functional with appropriate basis sets, have provided detailed insights into the molecular geometry of triethylsilanol [9] [15]. The silicon center adopts a tetrahedral coordination geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [9]. The silicon-carbon bond lengths in triethylsilanol fall within the typical range for silicon-carbon single bonds, generally between 1.85 and 1.90 angstroms [32] [34].
The conformational analysis demonstrates that the molecule can adopt various conformations through rotation around the silicon-carbon bonds and internal rotation within the ethyl chains [9] [15]. These conformational changes affect the overall molecular shape and influence the vibrational spectra of the compound [9] [12]. The hydroxyl group attached to silicon can participate in hydrogen bonding interactions, which plays a significant role in the molecular behavior and intermolecular associations [9] [12].
Triethylsilanol exhibits well-characterized boiling behavior across different pressure conditions. At standard atmospheric pressure (1 atmosphere), the compound boils at 158 degrees Celsius [2] [4] [26]. Under reduced pressure conditions of 33 millimeters of mercury, the boiling point decreases significantly to a range of 86-87 degrees Celsius [2] [4] [26].
Pressure Condition | Boiling Point | Reference |
---|---|---|
1 atmosphere | 158°C | [2] [4] [26] |
33 mmHg (0.044 bar) | 86-87°C | [2] [4] [26] |
0.032 bar | 348 K (75°C) | [6] [17] |
The National Institute of Standards and Technology WebBook provides additional precision data, reporting a boiling point of 348 Kelvin (75 degrees Celsius) at a pressure of 0.032 bar [6] [17]. This data demonstrates the typical inverse relationship between pressure and boiling point that characterizes volatile organic compounds [17] [18].
The enthalpy of vaporization for triethylsilanol has been experimentally determined and compiled in authoritative databases. According to the National Institute of Standards and Technology WebBook, the enthalpy of vaporization is 50.6 kilojoules per mole, measured at a temperature of 355 Kelvin (82 degrees Celsius) [6] [17]. This measurement was conducted using established calorimetric methods and represents data collected over a temperature range from 298 to 413 Kelvin [6] [17].
The enthalpy of vaporization value provides important thermodynamic information about the intermolecular forces present in liquid triethylsilanol [17] [18]. The relatively moderate enthalpy of vaporization reflects the presence of hydrogen bonding interactions involving the silanol hydroxyl group, while being lower than values typical for compounds with extensive hydrogen bonding networks [20].
The Antoine equation provides a mathematical relationship for predicting vapor pressure as a function of temperature for triethylsilanol. The National Institute of Standards and Technology has established specific Antoine equation parameters for this compound based on experimental vapor pressure data [6] [17].
Parameter | Value | Units |
---|---|---|
A | 6.54654 | dimensionless |
B | 2901.509 | K |
C | 16.518 | K |
Temperature Range | 297.7 to 413.4 | K |
Pressure Units | bar |
The Antoine equation for triethylsilanol follows the standard form: log₁₀(P) = A - (B / (T + C)), where P represents vapor pressure in bar and T represents temperature in Kelvin [6] [17] [21]. These coefficients were calculated by the National Institute of Standards and Technology from original experimental data reported by Grubb and Osthoff in 1953 [6] [17].
The infrared spectroscopic characterization of triethylsilanol has been extensively studied through both experimental and theoretical approaches [1] [2] [3] [4]. The infrared spectrum of triethylsilanol exhibits several characteristic absorption bands that provide detailed information about the molecular structure and vibrational modes.
The most prominent feature in the infrared spectrum of triethylsilanol is the hydroxyl stretching vibration, which appears in the range of 3735-3800 cm⁻¹ for isolated silanol groups [1] [5]. This frequency is significantly higher than that observed for typical alcohols, reflecting the unique electronic environment around the silicon-oxygen-hydrogen moiety. When hydrogen bonding occurs, as observed in liquid phase samples, this band exhibits a substantial red shift to the 3200-3600 cm⁻¹ region [3] [4].
The silicon-oxygen-hydrogen bending vibration presents particular complexity in triethylsilanol. Research has demonstrated that in alkylsilanols, the silicon-oxygen-hydrogen bending frequency (790-900 cm⁻¹) appears at higher wavenumbers than the silicon-oxygen stretching vibration [6] [5]. This unusual phenomenon, where bending modes occur at higher frequencies than stretching modes, is characteristic of the silanol functional group and distinguishes it from carbon-based alcohols.
Silicon-oxygen stretching vibrations in triethylsilanol are observed in the range of 790-1030 cm⁻¹ [6] [5]. The exact position within this range depends significantly on the electronic nature of the substituents attached to silicon. Electron-withdrawing groups induce shifts to higher wavenumbers, while electron-releasing groups cause shifts to lower wavenumbers [5].
The ethyl substituents contribute characteristic vibrations to the infrared spectrum. Carbon-hydrogen stretching vibrations appear in the 2850-3000 cm⁻¹ region, typical for aliphatic hydrocarbons [1]. Methyl and methylene bending vibrations are observed in the 1400-1500 cm⁻¹ range, while silicon-carbon stretching vibrations occur at 700-800 cm⁻¹ [4].
Detailed vibrational assignments have been facilitated by the application of Density Functional Theory calculations using the B3LYP functional [3] [4]. These computational studies have enabled the correlation of specific vibrational frequencies with molecular motions, providing a complete picture of the vibrational dynamics of triethylsilanol.
Raman spectroscopy provides complementary information to infrared spectroscopy for triethylsilanol characterization [2] [3] [4]. The Raman spectrum exhibits strong scattering bands that correspond to symmetric vibrational modes, particularly those involving the silicon-carbon framework.
The symmetric stretching vibrations of the ethyl groups attached to silicon show significant Raman activity. These modes appear as strong bands in the spectrum and provide information about the conformational flexibility of the triethylsilanol molecule [3] [4].
Silicon-oxygen stretching modes that are weak or inactive in infrared spectroscopy often show enhanced intensity in Raman spectra due to the different selection rules governing the two spectroscopic techniques [5]. This complementarity allows for a more complete vibrational assignment when both techniques are employed together.
The Raman spectrum also provides valuable information about the conformational distribution of triethylsilanol molecules. Different conformers exhibit slightly different Raman signatures, enabling the identification and quantification of conformational populations in solution [3] [4].
Nuclear magnetic resonance spectroscopy provides crucial structural information about triethylsilanol through the examination of ¹H, ¹³C, and ²⁹Si nuclei [7] [8] [9] [10].
In ¹H NMR spectroscopy, triethylsilanol exhibits characteristic splitting patterns for the ethyl substituents. The methyl groups appear as triplets in the 0.8-1.2 ppm region, while the methylene protons show quartet multiplicity in the 0.5-0.7 ppm range [7] [11]. The hydroxyl proton typically appears as a singlet, often showing exchange broadening depending on the concentration and temperature conditions.
¹³C NMR spectroscopy reveals the carbon environments within the ethyl substituents. The methyl carbons typically appear in the 7-10 ppm range, while the methylene carbons are observed at slightly higher field around 5-8 ppm [10]. These chemical shifts are characteristic of carbons directly bonded to silicon.
²⁹Si NMR spectroscopy is particularly informative for triethylsilanol characterization. Silicon chemical shifts for triethylsilanol typically occur in the 10-30 ppm range downfield from tetramethylsilane [8] [9] [10]. The exact chemical shift value provides information about the electronic environment around the silicon center and can be used to confirm the presence of the hydroxyl group.
The coupling between ²⁹Si and surrounding protons can provide additional structural information, although these couplings are often removed through decoupling techniques to improve spectral resolution [8] [9].
Mass spectrometric analysis of triethylsilanol provides valuable information about molecular fragmentation patterns and structural confirmation [12] [13] [14]. The molecular ion peak appears at m/z 132, corresponding to the molecular formula C₆H₁₆OSi [12].
The fragmentation pattern of triethylsilanol follows predictable pathways typical of organosilicon compounds. Loss of methyl radicals (M-15) produces fragments at m/z 117, while loss of ethyl radicals (M-29) results in peaks at m/z 103 [12] [13]. The loss of ethoxy groups (M-45) generates fragments at m/z 87.
The base peak in the mass spectrum typically occurs at m/z 59, which corresponds to diethylsilylium ion (Et₂SiH⁺) or related silicon-containing fragments [12] [13]. This fragmentation pattern is characteristic of trialkylsilanols and provides a diagnostic fingerprint for structural identification.
Electron ionization mass spectrometry reveals that the silicon-carbon bonds are more susceptible to cleavage than the silicon-oxygen bond, reflecting the relative bond strengths in the molecule [15] [14]. This fragmentation behavior is consistent with the general reactivity patterns observed for organosilicon compounds.
Density Functional Theory calculations have proven essential for understanding and predicting the spectroscopic properties of triethylsilanol [3] [4] [16] [17]. The B3LYP functional has been widely employed for these studies, providing excellent agreement between calculated and experimental vibrational frequencies when appropriate scaling factors are applied [3] [4].
Computational studies have enabled the complete assignment of vibrational modes in triethylsilanol by providing detailed descriptions of atomic motions associated with each frequency [3] [4]. This level of detail is often impossible to achieve through experimental methods alone, particularly for complex polyatomic molecules.
The accuracy of DFT calculations for triethylsilanol has been validated through systematic comparison with experimental infrared and Raman spectra [3] [4]. These studies have demonstrated that B3LYP calculations with medium-sized basis sets (6-31G* or 6-31++G**) provide reliable predictions of vibrational frequencies when combined with appropriate scaling methodologies.
Conformational analysis using DFT calculations has revealed the existence of multiple conformers of triethylsilanol in thermal equilibrium [3] [4]. These conformers exhibit slightly different spectroscopic signatures, and their population distributions follow Boltzmann statistics based on their relative energies.
The Scaled Quantum Mechanical Force Field methodology has been successfully applied to triethylsilanol to achieve highly accurate vibrational frequency predictions [3] [4] [18] [19]. This approach combines the theoretical rigor of quantum mechanical calculations with empirical scaling factors to correct for systematic errors in calculated frequencies.
The implementation of Scaled Quantum Mechanical Force Field methodology for triethylsilanol involves the systematic scaling of different types of vibrational coordinates based on their chemical nature [18] [19]. Stretching, bending, and torsional coordinates are assigned different scaling factors that have been optimized against experimental data from related molecules.
For silicon-containing compounds like triethylsilanol, specific scaling factors have been developed that account for the unique bonding characteristics of silicon [18]. These factors differ from those used for purely organic molecules, reflecting the different electronic properties of silicon compared to carbon.
The Scaled Quantum Mechanical Force Field approach has enabled the prediction of vibrational frequencies for triethylsilanol with root-mean-square deviations typically less than 10 cm⁻¹ from experimental values [18] [19]. This level of accuracy approaches the precision limitations of experimental measurements and demonstrates the power of combining theoretical and experimental approaches.
The methodology has also been extended to predict the vibrational spectra of hydrogen-bonded complexes of triethylsilanol [3] [4]. These calculations have provided insights into the changes in vibrational frequencies that occur upon intermolecular association, helping to interpret the spectroscopic signatures observed in condensed phases.
Flammable